molecular formula C21H25ClO4 B563643 (R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane CAS No. 457634-25-2

(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane

Cat. No.: B563643
CAS No.: 457634-25-2
M. Wt: 376.877
InChI Key: JXQIUZIOVBMPFD-LJQANCHMSA-N
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Description

(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane (C₂₁H₂₅ClO₄, MW 376.88) is a chiral organic compound featuring a tert-butoxycarbonyl (Boc)-protected phenol, a chlorine substituent, and a phenyl group. Its structure includes a central propane backbone with stereochemical specificity at the R-configuration, critical for its role as a synthetic intermediate in pharmaceutical chemistry . The Boc group serves as a protective moiety for hydroxyl or amine functionalities during multi-step syntheses, enabling selective reactivity in subsequent reactions. This compound is listed as an impurity in Atomoxetine hydrochloride production, indicating its relevance in quality control for neuropharmacological agents targeting norepinephrine reuptake inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-chloro-1-phenylpropan-1-ol and 2-methyl-4-hydroxyphenol.

    Protection of Hydroxyl Group: The hydroxyl group of 2-methyl-4-hydroxyphenol is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Ether Formation: The protected phenol is then reacted with ®-3-chloro-1-phenylpropan-1-ol under basic conditions to form the ether linkage.

    Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free hydroxyl group.

    Oxidation and Reduction: The phenyl and ether groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the chloro group.

    Deprotection: Formation of the free hydroxyl derivative.

    Oxidation/Reduction: Formation of oxidized or reduced derivatives of the phenyl and ether groups.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Utilized in the synthesis of chiral compounds for asymmetric synthesis.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibitors: Potential use in the design of enzyme inhibitors.

Medicine

    Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Therapeutic Agents: Potential use in the development of new therapeutic agents.

Industry

    Materials Science: Used in the synthesis of materials with specific properties.

    Catalysis: Potential application in the development of new catalysts.

Mechanism of Action

The mechanism of action of ®-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be removed to reveal a hydroxyl group, which can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

A comparative analysis with structurally or functionally related compounds highlights key distinctions in molecular architecture, applications, and reactivity.

Phenoxypropanoate Herbicides

  • Quizalofop-P-ethyl (C₁₉H₁₇ClN₂O₄, MW 372.81): Structural Differences: Contains a quinoxalinyloxy group and ethyl ester, unlike the Boc-protected phenol in the target compound. Application: A post-emergence herbicide targeting acetyl-CoA carboxylase in grasses. The R-isomer (quizalofop-P-ethyl) exhibits enhanced herbicidal activity due to stereoselective enzyme interaction . Reactivity: The ester group in quizalofop-P-ethyl hydrolyzes more readily than the Boc group, limiting its environmental persistence compared to the target compound.
  • Fenoxaprop-ethyl (C₁₈H₁₆ClNO₅, MW 361.78): Structural Differences: Features a benzoxazolyloxy group and lacks aromatic methyl substitution. Application: Broad-spectrum herbicide with rapid leaf absorption. Its mode of action parallels quizalofop but with distinct metabolic degradation pathways .

Protective Group-Bearing Compounds

  • 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile: Structural Differences: A nucleotide analog with multiple protective groups (bis(4-methoxyphenyl), tert-butyldimethylsilyl). Functional Role: Used in oligonucleotide synthesis, where orthogonal protection (Boc vs. silyl groups) allows sequential deprotection. The target compound’s Boc group offers acid-labile protection, contrasting with the silyl group’s fluoride sensitivity .

Data Table: Key Comparative Parameters

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Application Stability Considerations
(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane C₂₁H₂₅ClO₄ 376.88 Boc-protected phenol, Chloro Pharmaceutical intermediate Acid-sensitive; stable in neutral conditions
Quizalofop-P-ethyl C₁₉H₁₇ClN₂O₄ 372.81 Quinoxalinyloxy, Ethyl ester Herbicide Hydrolyzes in alkaline soils
Fenoxaprop-ethyl C₁₈H₁₆ClNO₅ 361.78 Benzoxazolyloxy, Ethyl ester Herbicide Photodegradable
(S)-3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine hydrochloride C₁₇H₂₁ClFNO 309.81 Fluoro-methylphenoxy, Amine Pharmaceutical impurity Hygroscopic; requires anhydrous storage

Research Findings and Implications

  • Stereochemical Specificity : The R-configuration in the target compound ensures compatibility with enzymatic systems in Atomoxetine synthesis, mirroring the activity of chiral herbicides like quizalofop-P-ethyl .
  • Protective Group Utility : The Boc group’s acid-lability provides a strategic advantage in multi-step syntheses, contrasting with the hydrolytic instability of ester groups in herbicides .
  • Safety and Handling : The compound’s chloro substituent necessitates stringent laboratory safety protocols, including segregated storage for organic reagents and hazard-specific personal protective equipment, as outlined by Cambridge Isotope Laboratories .

Biological Activity

(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a chloro group, a phenyl moiety, and a tert-butoxycarbonyl group, contributing to its chemical reactivity and biological interactions.

Pharmacological Properties

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. It appears to modulate key inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Research has suggested that this compound possesses antimicrobial properties, effective against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes.

The biological activity of this compound is thought to involve:

  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with specific GPCRs, influencing intracellular signaling pathways that regulate cell growth and apoptosis .
  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in tumor progression and inflammatory responses.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antitumor effectsSignificant reduction in tumor growth in xenograft models.
Study 2Assess anti-inflammatory propertiesDecreased levels of TNF-alpha and IL-6 in treated animals.
Study 3Investigate antimicrobial activityEffective against Staphylococcus aureus with MIC values indicating strong potency.

Research Findings

Recent literature highlights the following findings regarding the compound:

  • Cytotoxicity : In vitro studies have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor activity .
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .

Q & A

Basic Research Questions

Q. What is the synthetic route for (R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane?

  • Methodological Answer : The synthesis involves four key steps:

Starting Materials : (R)-3-chloro-1-phenylpropan-1-ol and 2-methyl-4-hydroxyphenol.

Hydroxyl Protection : The phenol group in 2-methyl-4-hydroxyphenol is protected using tert-butoxycarbonyl chloride (Boc-Cl) with a base like triethylamine.

Ether Formation : The Boc-protected phenol reacts with (R)-3-chloro-1-phenylpropan-1-ol under basic conditions (e.g., NaOH) to form the ether linkage.

Purification : Column chromatography is typically employed to isolate the final product.
Industrial-scale optimization may involve continuous flow reactors or green chemistry principles to enhance yield and sustainability .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound's reactivity?

  • Methodological Answer : The Boc group serves as a protective moiety for amines, enabling selective reactivity at other functional groups during synthesis. It is stable under basic and nucleophilic conditions but can be removed via acidic hydrolysis (e.g., trifluoroacetic acid in dichloromethane). This allows sequential functionalization in multi-step syntheses, such as peptide coupling or chiral catalyst design. Researchers must monitor pH and temperature to prevent premature deprotection .

Q. What common chemical reactions does this compound undergo?

  • Methodological Answer : Key reactions include:

  • Substitution : The chloro group reacts with nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMF.
  • Deprotection : Acidic cleavage of the Boc group reveals a free hydroxyl group for further derivatization.
  • Oxidation/Reduction : The phenyl and ether moieties can undergo oxidation (e.g., KMnO₄) or reduction (e.g., LiAlH₄) to yield modified scaffolds.
    Reaction monitoring via TLC or HPLC is recommended to track progress and byproduct formation .

Advanced Research Questions

Q. How can enantiomeric purity be validated and optimized during synthesis?

  • Methodological Answer :

  • Validation : Chiral HPLC or polarimetry quantifies enantiomeric excess (ee). For example, a Chiralpak® column with hexane/isopropanol eluents can resolve enantiomers.
  • Optimization : Use chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) during ether formation. Kinetic resolution via enzymatic methods (e.g., lipases) may also enhance ee. Temperature control (0–5°C) during critical steps reduces racemization .

Q. How to address discrepancies in reported biological activities (e.g., varying IC₅₀ across cell lines)?

  • Methodological Answer :

  • Standardization : Replicate assays under controlled conditions (pH, temperature, serum-free media) to eliminate environmental variability.
  • Cell Line Profiling : Test cytotoxicity across diverse cancer lines (e.g., MCF-7, HeLa) to identify selectivity patterns.
  • Metabolite Analysis : Use LC-MS to check for in situ deprotection (e.g., Boc removal) altering bioactivity.
  • Mechanistic Studies : Evaluate target engagement (e.g., GPCR binding via radioligand assays) to confirm proposed pathways .

Q. What methodological considerations are critical when using this compound in asymmetric catalysis?

  • Methodological Answer :

  • Chiral Environment : The (R)-configuration induces stereoselectivity; pairing with chiral ligands (e.g., BINOL) enhances enantioselectivity in cross-coupling reactions.
  • Solvent Effects : Use aprotic solvents (e.g., THF) to stabilize transition states.
  • Kinetic Analysis : Monitor reaction progress via in situ FT-IR or NMR to optimize catalyst loading and reaction time.
  • Computational Modeling : DFT calculations predict stereochemical outcomes and guide ligand design .

Properties

IUPAC Name

tert-butyl [4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO4/c1-15-14-17(24-20(23)26-21(2,3)4)10-11-18(15)25-19(12-13-22)16-8-6-5-7-9-16/h5-11,14,19H,12-13H2,1-4H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQIUZIOVBMPFD-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O[C@H](CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652522
Record name tert-Butyl 4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457634-25-2
Record name tert-Butyl 4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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